molecular formula C10H15NO B13016999 4-(Ethoxymethyl)-2,6-dimethylpyridine

4-(Ethoxymethyl)-2,6-dimethylpyridine

Cat. No.: B13016999
M. Wt: 165.23 g/mol
InChI Key: AAQDKMLGOKCTKG-UHFFFAOYSA-N
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Description

4-(Ethoxymethyl)-2,6-dimethylpyridine is an organic compound belonging to the pyridine family Pyridines are heterocyclic aromatic compounds with a six-membered ring containing one nitrogen atom The compound’s structure includes an ethoxymethyl group attached to the fourth carbon and two methyl groups attached to the second and sixth carbons of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Ethoxymethyl)-2,6-dimethylpyridine typically involves the alkylation of 2,6-dimethylpyridine with ethoxymethyl chloride. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction conditions often include an inert atmosphere (e.g., nitrogen or argon) and an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) to dissolve the reactants and control the reaction temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations. Additionally, purification techniques like distillation or recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-(Ethoxymethyl)-2,6-dimethylpyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or peracids.

    Reduction: Reduction reactions can convert the compound into its corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The ethoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or peracids in an aqueous or organic solvent.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or THF.

    Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in DMF or THF.

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of various substituted pyridines depending on the nucleophile used.

Scientific Research Applications

4-(Ethoxymethyl)-2,6-dimethylpyridine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as a building block in the synthesis of functional materials.

Mechanism of Action

The mechanism of action of 4-(Ethoxymethyl)-2,6-dimethylpyridine depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The ethoxymethyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and improving its cellular uptake. Additionally, the presence of the pyridine ring allows for potential coordination with metal ions, which can influence the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dimethylpyridine: Lacks the ethoxymethyl group, resulting in different chemical properties and reactivity.

    4-(Methoxymethyl)-2,6-dimethylpyridine: Similar structure but with a methoxymethyl group instead of an ethoxymethyl group, leading to variations in lipophilicity and reactivity.

    4-(Ethoxymethyl)pyridine: Lacks the methyl groups at the second and sixth positions, affecting its steric and electronic properties.

Uniqueness

4-(Ethoxymethyl)-2,6-dimethylpyridine is unique due to the specific combination of functional groups, which imparts distinct chemical properties and potential applications. The presence of both ethoxymethyl and methyl groups enhances its versatility in synthetic chemistry and its potential biological activities.

Properties

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

IUPAC Name

4-(ethoxymethyl)-2,6-dimethylpyridine

InChI

InChI=1S/C10H15NO/c1-4-12-7-10-5-8(2)11-9(3)6-10/h5-6H,4,7H2,1-3H3

InChI Key

AAQDKMLGOKCTKG-UHFFFAOYSA-N

Canonical SMILES

CCOCC1=CC(=NC(=C1)C)C

Origin of Product

United States

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